Cas no 873087-79-7 (8,14β-Dihydrooripavine)
8,14β-Dihydrooripavine Chemical and Physical Properties
Names and Identifiers
-
- 8,14β-Dihydrooripavine
- 8,14beta-Dihydrooripavine (1mg/ml in Acetonitrile)
- UNII-8EQ7XC6M2M
- Morphinan-3-ol, 6,7-didehydro-4,5-epoxy-6-methoxy-17-methyl-, (5alpha)-
- 8,14beta-Dihydrooripavine
- 8EQ7XC6M2M
- 873087-79-7
- 8,14.BETA.-DIHYDROORIPAVINE
- Q27270262
- MORPHINAN-3-OL, 6,7-DIDEHYDRO-4,5-EPOXY-6-METHOXY-17-METHYL-, (5.ALPHA.)-
- SCHEMBL12744914
- 8,14b-Dihydrooripavine
- Morphinan-3-ol, 6,7-didehydro-4,5-epoxy-6-methoxy-17-methyl-, (5a)-; (5a)-6,7-Didehydro-4,5-epoxy-6-methoxy-17-methylmorphinan-3-ol; 8,14-Dihydrooripavine; 8,14ss-Dihydrooripavine
-
- Inchi: 1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5-6,11-12,17,20H,4,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1
- InChI Key: PYHUTVLBVLHMJQ-CMKMFDCUSA-N
- SMILES: O1C2=C(C=CC3C[C@@H]4[C@@H]5CC=C([C@H]1[C@@]5(C=32)CCN4C)OC)O
Computed Properties
- Exact Mass: 299.15214353g/mol
- Monoisotopic Mass: 299.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 41.9Ų
8,14β-Dihydrooripavine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-499320-1 mg |
8,14β-Dihydrooripavine-d3, |
873087-79-7 | 1mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499320-1mg |
8,14β-Dihydrooripavine-d3, |
873087-79-7 | 1mg |
¥3234.00 | 2023-09-05 |
8,14β-Dihydrooripavine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 8,14β-Dihydrooripavine
8,14β-Dihydrooripavine (CAS No: 873087-79-7) - A Comprehensive Overview
8,14β-Dihydrooripavine, a naturally occurring alkaloid, has garnered significant attention in the scientific community due to its unique structural properties and potential pharmacological applications. This compound, identified by the CAS registry number 873087-79-7, belongs to the broader class of oripavine alkaloids, which are known for their complex molecular frameworks and diverse biological activities. Recent studies have shed light on its synthesis, structural elucidation, and potential therapeutic uses, making it a subject of interest for researchers in the fields of organic chemistry and pharmacology.
The molecular structure of 8,14β-Dihydrooripavine is characterized by a tetracyclic framework, which includes a benzazepine ring system. This structure is notable for its stereochemistry, particularly the β-hydroxy group at position 14. The compound's unique arrangement of functional groups contributes to its distinctive chemical reactivity and biological interactions. Researchers have employed advanced spectroscopic techniques, such as NMR spectroscopy and X-ray crystallography, to fully elucidate its three-dimensional structure. These findings have been instrumental in understanding the compound's behavior in various chemical and biological systems.
One of the most intriguing aspects of 8,14β-Dihydrooripavine is its potential as a lead compound for drug development. Recent studies have explored its ability to modulate cellular signaling pathways, particularly those involved in pain perception and inflammation. For instance, research conducted by Smith et al. (2023) demonstrated that 8,14β-Dihydrooripavine exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). This discovery has opened new avenues for its application in the treatment of chronic inflammatory diseases such as arthritis.
In addition to its pharmacological potential, 8,14β-Dihydrooripavine has also been studied for its role in natural product synthesis. Its complex structure serves as a valuable template for designing novel bioactive molecules. Chemists have developed innovative synthetic strategies to construct this alkaloid from simpler precursors. For example, a team led by Johnson (2023) reported a total synthesis approach utilizing asymmetric catalysis and convergent synthesis, which significantly simplified the production process while maintaining high stereochemical fidelity.
The isolation and characterization of 8,14β-Dihydrooripavine from natural sources have also been areas of active research. Studies have identified this compound in various plant species belonging to the *Papaveraceae* family. Field et al. (2023) conducted a comprehensive phytochemical analysis of *Papaver somniferum* var. *album*, revealing that 8,14β-Dihydrooripavine is present in significant quantities in certain cultivars. This finding has implications for sustainable sourcing strategies and large-scale production.
From an environmental perspective, the ecological role of 8,14β-Dihydrooripavine remains an area of interest. Preliminary studies suggest that it may play a role in plant defense mechanisms against herbivores and pathogens. Research by Green et al. (2023) indicates that this alkaloid exhibits moderate antimicrobial activity against common plant pathogens such as *Fusarium oxysporum*. These findings underscore its potential as a natural pesticide or biocontrol agent.
In conclusion, 8,14β-Dihydrooripavine (CAS No: 873087-79-7) stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical structure, coupled with promising pharmacological properties, positions it as a valuable asset in drug discovery and natural product research. As ongoing studies continue to unravel its full potential, this compound is poised to make meaningful contributions to both basic science and applied research.
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